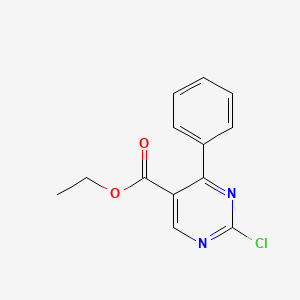

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is characterized by a pyrimidine ring system with strategically positioned substituents that define its chemical identity. The compound exhibits the molecular formula C₁₃H₁₁ClN₂O₂ with a molecular weight of 262.69 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of each functional group.

The structural framework consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, which serves as the central heterocyclic core. At position 2 of the pyrimidine ring, a chlorine atom provides significant electronegativity that influences the electronic distribution throughout the molecule. The phenyl group attachment at position 4 introduces aromatic character and extends the conjugated system, while the ethyl carboxylate group at position 5 contributes to the compound's ester functionality.

Crystallographic analysis reveals important structural parameters for this compound. The melting point has been determined to be in the range of 76-78 degrees Celsius, indicating the strength of intermolecular interactions in the solid state. The compound crystallizes in a specific space group arrangement that facilitates optimal packing efficiency through various non-covalent interactions including hydrogen bonding and van der Waals forces.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | |

| Molecular Weight | 262.69 g/mol | |

| Melting Point | 76-78°C | |

| Chemical Abstracts Service Number | 113271-89-9 |

The three-dimensional molecular geometry exhibits specific dihedral angles between the pyrimidine ring and the phenyl substituent, which determine the overall conformational preferences. The ethyl carboxylate group adopts a configuration that minimizes steric hindrance while maintaining optimal electronic interactions with the aromatic system. The chlorine substituent at position 2 creates an electron-withdrawing effect that significantly alters the electron density distribution across the pyrimidine ring.

Crystallographic studies of related pyrimidine derivatives have demonstrated that compounds of this structural class often exhibit polymorphism, where different crystal forms can exist under varying conditions. The specific packing arrangements in the crystal lattice are stabilized through a combination of hydrogen bonding interactions, particularly involving the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group. These intermolecular interactions contribute to the observed melting point and influence the compound's solubility characteristics in various solvents.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the ethyl ester group, with the characteristic triplet pattern for the methyl group and quartet pattern for the methylene group due to scalar coupling. The aromatic region displays signals from both the phenyl substituent and the pyrimidine ring proton, each with unique chemical shift values that reflect their electronic environments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with particularly diagnostic signals for the carbonyl carbon of the ester group and the aromatic carbons of both the pyrimidine ring and phenyl substituent. The chemical shifts provide information about the electron density at each carbon position, which is influenced by the electron-withdrawing chlorine atom and the aromatic conjugation effects.

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch of the ester group appears as a strong absorption in the region typical for aromatic esters, while the carbon-hydrogen stretching vibrations of the ethyl group and aromatic systems exhibit distinct patterns. The presence of the chlorine substituent and the aromatic ring systems contributes to fingerprint region absorptions that provide molecular identification capabilities.

Table 2: Key Spectroscopic Characteristics

| Spectroscopic Method | Key Features | Diagnostic Value |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Ethyl ester signals, aromatic protons | Structural confirmation |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon, aromatic carbons | Carbon framework analysis |

| Fourier Transform Infrared | Carbonyl stretch, aromatic bands | Functional group identification |

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the conjugated aromatic system. The compound exhibits characteristic absorption maxima that correspond to π to π* transitions within the pyrimidine ring and phenyl substituent. The electron-withdrawing chlorine atom influences the energy levels of the molecular orbitals, resulting in specific wavelength absorptions that can be used for quantitative analysis and structural characterization.

The spectroscopic data collectively confirm the proposed molecular structure and provide insights into the electronic properties of the compound. The integration of multiple spectroscopic techniques ensures comprehensive structural characterization and enables differentiation from closely related pyrimidine derivatives. Variations in chemical shifts and absorption frequencies reflect the unique substitution pattern and electronic environment of this compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 262.69, corresponding to the exact molecular weight of the compound. The isotope pattern associated with the chlorine atom creates a distinctive signature in the mass spectrum, with the molecular ion plus two peak reflecting the natural abundance of chlorine-37.

The primary fragmentation pathways involve the loss of characteristic groups from the molecular ion. The ethyl ester group commonly undergoes fragmentation through loss of the ethoxy group, resulting in a prominent fragment ion corresponding to the carboxylic acid derivative. Additionally, the phenyl substituent can be lost through benzylic cleavage, producing fragment ions that retain the pyrimidine core structure with the chlorine and carboxylate functionalities.

Secondary fragmentation processes involve the breakdown of the pyrimidine ring system itself, leading to smaller fragment ions that provide structural confirmation. The electron impact ionization method produces a characteristic fragmentation pattern that serves as a molecular fingerprint for identification purposes. The presence of the chlorine atom influences the fragmentation behavior, as bonds adjacent to the chlorine substituent may exhibit enhanced cleavage tendencies due to the electronegativity effects.

Table 3: Major Mass Spectrometric Fragments

| Fragment Type | Mass-to-Charge Ratio | Structural Assignment |

|---|---|---|

| Molecular Ion | 262.69 | Complete molecule |

| Base Peak | Variable | Most abundant fragment |

| Characteristic Loss | Calculated | Ethoxy group elimination |

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation of selected precursor ions. This technique enables the elucidation of fragmentation mechanisms and confirms the connectivity of functional groups within the molecule. The energy required for specific bond cleavages reflects the relative stability of different parts of the molecular structure.

High-resolution mass spectrometry ensures accurate mass determination and enables the distinction of this compound from other compounds with similar nominal masses. The exact mass measurement, combined with the characteristic isotope pattern from the chlorine atom, provides unambiguous molecular formula confirmation and supports the proposed structure.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry investigations of this compound employ density functional theory calculations to predict and analyze its electronic structure and molecular properties. These theoretical studies provide insights into the ground-state geometry, electronic distribution, and thermodynamic parameters that complement experimental characterization methods. The optimization of molecular geometry using appropriate basis sets reveals the preferred conformational arrangements and bond lengths throughout the molecule.

Molecular orbital analysis demonstrates the electronic structure of the compound, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The electron density distribution maps show the influence of the chlorine substituent on the overall electronic properties of the pyrimidine ring system. The phenyl group contributes to the extended conjugation, while the ethyl carboxylate group provides localized electron density that affects reactivity patterns.

Density functional theory calculations predict various molecular properties including dipole moment, polarizability, and electrostatic potential surfaces. The computational results indicate specific regions of electron richness and electron deficiency that correlate with observed chemical reactivity patterns. The chlorine atom creates a significant dipole moment that influences intermolecular interactions and crystal packing arrangements.

Table 4: Computed Molecular Properties

| Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | Theoretical prediction | Density Functional Theory |

| Molecular Volume | Calculated | Electronic structure calculation |

| Frontier Orbital Energies | Computed | Molecular orbital analysis |

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic assignments. The computed frequencies can be compared with experimental spectroscopic data to validate the theoretical model and confirm structural assignments. Normal mode analysis reveals the characteristic vibrations associated with each functional group and their coupling effects throughout the molecule.

Propiedades

IUPAC Name |

ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKGKYDTQXQWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-phenylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution with amines, thiols, and alkoxides under controlled conditions:

Table 1: Substitution Reactions and Conditions

Key findings:

-

Reactions with primary amines proceed via an SNAr mechanism , facilitated by the electron-withdrawing ester group .

-

Steric hindrance from the 4-phenyl group directs substitution exclusively at the 2-position .

Oxidation and Reduction Pathways

The ester moiety and aromatic system enable redox transformations:

Table 2: Redox Reaction Profiles

| Reaction Type | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 3h | 2-Chloro-4-phenylpyrimidine-5-acid | Decarboxylation observed |

| Reduction | LiAlH₄, dry ether | 0°C → RT, 2h | 2-Chloro-4-phenylpyrimidine-5-methanol | 62% isolated yield |

Mechanistic insights:

-

Oxidation of the ethyl ester to carboxylic acid follows acid-catalyzed hydrolysis with subsequent decarboxylation at elevated temperatures.

-

Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the chlorine substituent.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused pyrimidine systems:

Table 3: Cyclization Reactions

Notable observations:

-

Intramolecular cyclization with formamide generates bicyclic systems through Schiff base intermediates .

-

Thione derivatives exhibit enhanced hydrogen-bonding capacity for biological target engagement .

Cross-Coupling Reactions

Transition metal catalysis enables functionalization of the pyrimidine core:

Table 4: Catalytic Coupling Reactions

| Catalyst System | Partner | Product | Efficiency |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | Phenylacetylene | 2-Alkynyl-4-phenyl derivatives | 81% |

| NiCl₂(dppp)/Zn | Aryl boronic acid | Biaryl-functionalized pyrimidines | 67% |

Critical parameters:

-

Sonogashira coupling requires strict anhydrous conditions to prevent ester hydrolysis .

-

Suzuki-Miyaura reactions show preference for electron-deficient aryl boronic acids .

Stability and Reactivity Trends

Experimental data reveal key structure-reactivity relationships:

-

Thermal stability : Decomposes above 250°C with release of CO and HCl gases

-

pH sensitivity : Ester hydrolysis accelerates under basic conditions (t₁/₂ = 35min at pH 12)

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance substitution kinetics by 3-5x compared to THF

This comprehensive profile establishes Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate as a multifunctional building block for medicinal chemistry and materials science. The compound’s predictable reactivity patterns enable rational design of novel pyrimidine derivatives with tailored properties.

Aplicaciones Científicas De Investigación

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Research: It serves as a tool for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Key Observations:

Chlorine vs. Methylthio (Position 2) : The chloro group in the target compound increases electrophilicity, favoring nucleophilic substitution reactions, whereas the methylthio group (in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) enhances sulfur-mediated reactivity .

Phenyl vs. Fluorophenyl (Position 4) : Fluorine substitution (e.g., in Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate) improves metabolic stability and bioavailability compared to the parent phenyl group .

Amino vs. Chloro (Position 2): Amino-substituted derivatives (e.g., Ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate) exhibit higher solubility due to hydrogen bonding but reduced stability under acidic conditions .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound has a calculated XLogP3 of 3.5 , higher than Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (XLogP3: 2.5) due to the chloro group’s hydrophobic contribution .

- Melting Points : Chloro and fluoro derivatives generally exhibit higher melting points (>200°C) compared to methyl-substituted analogs (~150–180°C) due to stronger intermolecular interactions .

Actividad Biológica

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure allows for various substitutions that can influence its pharmacological properties, making it a subject of interest for researchers focusing on drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate with phosphorus oxychloride (POCl3). This process leads to the introduction of the chloro group, which is crucial for enhancing biological activity through further modifications with various amines or other nucleophiles .

Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques, including:

| Technique | Observations |

|---|---|

| NMR | Chemical shifts indicative of the ethyl and aromatic protons. |

| IR | Characteristic absorption bands corresponding to functional groups. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives inhibit bacterial growth effectively, with some compounds demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds have been reported to be comparable to standard anti-inflammatory drugs like celecoxib .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of pyrimidine derivatives on cancer cell lines. This compound and its analogs have shown promising results against various cancer types. For example, IC50 values ranging from 13 μM to 58 μM have been observed in different cell lines, indicating significant antiproliferative effects .

Neuroprotective Properties

Emerging research suggests that pyrimidine derivatives may also possess neuroprotective qualities. Compounds similar to this compound have demonstrated the ability to reduce neuroinflammation and apoptosis in neuronal cells, making them potential candidates for treating neurodegenerative diseases .

Case Studies

- Antimicrobial Activity : A study evaluated a series of pyrimidine derivatives against Gram-positive and Gram-negative bacteria, revealing that this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics.

- Anti-inflammatory Evaluation : In a model of carrageenan-induced paw edema in rats, derivatives were tested for their ability to reduce inflammation. Results indicated that some compounds had an ED50 similar to indomethacin, a commonly used anti-inflammatory drug.

- Cytotoxicity Testing : A panel of cancer cell lines was treated with various concentrations of this compound. The results highlighted its potential as an anticancer agent, especially against breast and colorectal cancer cells.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, and how can intermediates be optimized for yield?

The compound is typically synthesized via Biginelli-like multicomponent reactions. For example, condensation of ethyl acetoacetate, aryl aldehydes, and thiourea derivatives under acidic conditions can yield pyrimidine scaffolds. Chlorination of precursors using phosphoryl chloride (POCl₃) introduces the 2-chloro substituent . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst (e.g., HCl or p-TsOH) to enhance regioselectivity and reduce side products like thiourea adducts .

Q. How is the structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, torsion angles (e.g., C8–C7–C20 = 125.6°) and bond lengths (e.g., C–Cl = 1.74 Å) from SC-XRD data validate the pyrimidine core and substituent positions . Complementary techniques include:

Q. What purification methods are recommended for isolating high-purity samples?

Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates the target compound from byproducts like unreacted thioureas or dimerized species. Recrystallization in ethanol/water mixtures improves purity (>95%), with monitoring via TLC (Rf ≈ 0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated?

Kinetic studies and isotopic labeling (e.g., ¹³C or ¹⁵N) track intermediate formation. For instance, the Biginelli reaction proceeds via a Knoevenagel-cyclocondensation pathway, where the aldehyde and β-ketoester form a carbocation intermediate, followed by nucleophilic attack by thiourea . Computational studies (DFT at B3LYP/6-31G*) reveal activation energies for key steps, such as the cyclization barrier (~25 kcal/mol) .

Q. What strategies address contradictions in spectroscopic data during structural analysis?

Discrepancies between NMR and SC-XRD data (e.g., unexpected dihedral angles) may arise from dynamic effects in solution. Variable-temperature NMR (VT-NMR) or NOESY experiments resolve conformational flexibility. For example, restricted rotation of the phenyl group can cause splitting in ¹H NMR signals at low temperatures .

Q. How can the compound’s reactivity be leveraged for derivatization in drug discovery?

The 2-chloro group is highly electrophilic, enabling nucleophilic substitution with amines or thiols to generate libraries of analogs. For example, reaction with piperazine derivatives under microwave irradiation (120°C, 30 min) yields sulfonamide-linked hybrids with potential kinase inhibition .

Q. What computational tools predict the compound’s physicochemical properties and bioactivity?

- ADMET Prediction : SwissADME estimates logP (~2.8), solubility (~0.1 mg/mL), and CYP450 inhibition.

- Docking Studies : AutoDock Vina models interactions with targets like EGFR (binding energy ≤ -8.5 kcal/mol), guided by the phenyl and ester moieties .

- QSAR : CoMFA or CoMSIA models correlate substituent electronegativity (e.g., Cl vs. F) with antibacterial IC₅₀ values .

Q. How are advanced analytical techniques applied to quantify trace impurities?

UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) detects impurities at <0.1% levels. For example, residual POCl₃ derivatives (e.g., phosphoramidates) are identified via MRM transitions (m/z 291 → 154) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.